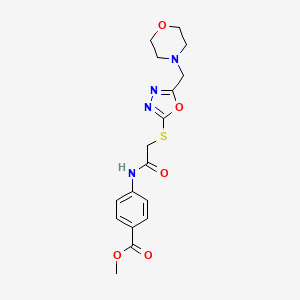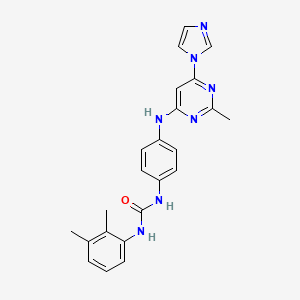
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)benzenecarboxamide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the specific compound is not directly studied in the provided papers, related compounds with cyano and benzamide groups have been synthesized and analyzed, which can provide insights into the behavior of similar structures.
Synthesis Analysis
The synthesis of related benzamide derivatives has been achieved through direct acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides . This suggests that the target compound could potentially be synthesized using similar methods. Additionally, the synthesis of other complex amides, such as N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, has been performed without a catalyst, indicating that efficient synthetic routes may be available for the target compound as well .
Molecular Structure Analysis
X-ray crystallography has been used to determine the solid-state properties of similar compounds . This technique could be applied to the target compound to elucidate its molecular structure. Furthermore, the conformational characteristics and rotational barriers of related compounds have been studied using ab initio and DFT calculations, which could be relevant for understanding the molecular structure of the target compound .
Chemical Reactions Analysis
The reactivity of benzamide derivatives with various reagents has been explored. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine has been studied, leading to the formation of different products depending on the reaction conditions . This indicates that the target compound may also undergo various functionalization reactions, which could be explored to modify its properties or to create derivatives with specific functions.
Physical and Chemical Properties Analysis
The electrical conductivity of a cyano-substituted polyamide has been investigated, showing that the material exhibits semiconducting properties after pyrolysis at high temperatures . This suggests that the target compound, which also contains a cyano group, might display interesting electronic properties under certain conditions. Additionally, the colorimetric sensing behavior of a benzamide derivative towards fluoride anions has been attributed to a deprotonation-enhanced intramolecular charge transfer mechanism , which could be a property worth investigating in the target compound.
Scientific Research Applications
Chemical Synthesis
- N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)benzenecarboxamide has been employed in the preparation of labeled compounds for radioanalytical studies, exemplified by the synthesis of N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14C] as a CCK-A antagonist (Saemian & Shirvani, 2012).
Synthetic Chemistry
- In synthetic chemistry, the compound has been used to develop new heterocyclic systems. The spiro heterocyclization of pyrrolediones with malononitrile and pyrazolone in the presence of triethylamine resulted in the formation of difficultly accessible spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles] (Dmitriev et al., 2014).
- It has also been part of studies involving the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine, examining the reaction mechanisms and structure of synthesized compounds (Yıldırım et al., 2005).
Material Science
- The compound has shown significant applications in material science, particularly in the development of colorimetric sensors. For instance, a derivative exhibited a drastic color transition in response to fluoride anion, making it an excellent candidate for naked-eye detection of fluoride anion in solution (Younes et al., 2020).
- Additionally, an aryl-substituted pyrrole derivative demonstrated controllable fluorescence in solid-state due to its molecular design, offering potential applications in temperature monitoring devices (Han et al., 2013).
Medicinal Chemistry
- The compound has been part of extensive research in medicinal chemistry, particularly in the synthesis of antimicrobial agents. Certain pyrrole derivatives, including the compound , have shown potent antimicrobial activity (Mohamed et al., 2009).
- It has also been involved in the design of positive allosteric modulators of the metabotropic glutamate-5 receptor, providing insights into the structural requirements for potentiation of glutamate-induced calcium release (de Paulis et al., 2006).
properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O/c32-21-27-28(24-15-7-2-8-16-24)29(25-17-9-3-10-18-25)34(22-23-13-5-1-6-14-23)30(27)33-31(35)26-19-11-4-12-20-26/h1-20H,22H2,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUOQDLACSDLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=CC=C3)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)






![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2524727.png)
![3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile](/img/structure/B2524728.png)


![3,4,5,6-tetrachloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2524733.png)

